molecular formula C7H15NO2 B2879141 Ethyl 3-amino-2-methylbutanoate CAS No. 4946-35-4

Ethyl 3-amino-2-methylbutanoate

Cat. No.: B2879141
CAS No.: 4946-35-4
M. Wt: 145.202
InChI Key: FMLDWVZXTNBACN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylbutanoate: is an organic compound with the molecular formula C₇H₁₅NO₂. It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-methylbutanoate can be synthesized from (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester. The synthesis involves the reduction of the double bond in the precursor compound under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-amino-2-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form ethyl 3-amino-2-methylbutanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 3-amino-2-methylbutanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 3-amino-2-methylpropanoate
  • Ethyl 3-amino-2-methylpentanoate
  • Ethyl 3-amino-2-methylhexanoate

Comparison: Ethyl 3-amino-2-methylbutanoate is unique due to its specific chain length and the position of the amino and methyl groups. This structural specificity imparts distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of the methyl group at the second position can influence the steric and electronic properties of the compound, affecting its reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

ethyl 3-amino-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)5(2)6(3)8/h5-6H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLDWVZXTNBACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To (Z)-ethyl 3-amino-2-methylbut-2-enoate (Org. Lett. 2003, 5(25) 4779-4782, 1.1 g, 7.68 mmol) in acetonitrile (15 mL) was added sodium triacetoxyborohydride (4.88 g, 23.05 mmol) in one lot at RT. After the addition of acetic acid (2.0 mL, 34.9 mmol) (pH of reaction mixture ˜6.0), the contents were stirred at RT for 2.5 h. The reaction mixture was concentrated and partitioned between dichloromethane (60 mL) and 20% NaOH (10 mL). The dichloromethane layer is dried over sodium sulfate and concentrated to yield the title compound (1.05 g, 7.23 mmol, 94% yield) as an oil, which was used as such for the subsequent step without further purification. MS found: (M+H)+=146.1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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